molecular formula C15H18Cl2N2O3S B7534389 2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole

2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole

Cat. No.: B7534389
M. Wt: 377.3 g/mol
InChI Key: QZNVDUFMONFZDO-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole, also known as DMF, is a chemical compound that has been extensively studied for its use in scientific research. DMF is a highly potent and selective inhibitor of protein kinase D (PKD), a family of serine/threonine kinases that play important roles in various cellular processes, including cell proliferation, differentiation, and survival.

Mechanism of Action

2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole acts as a competitive inhibitor of PKD by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and leads to the inhibition of PKD activity. This compound has been shown to be highly selective for PKD, with little or no effect on other kinases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In endothelial cells, this compound has been shown to inhibit angiogenesis and promote vascular stability. In cardiomyocytes, this compound has been shown to protect against ischemia/reperfusion injury and improve cardiac function.

Advantages and Limitations for Lab Experiments

2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole has several advantages as a tool for scientific research. It is highly potent and selective for PKD, making it a valuable tool for studying the role of this kinase in various cellular processes. This compound is also relatively easy to synthesize and has good solubility in aqueous and organic solvents. However, this compound has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to the complex signaling pathways involved.

Future Directions

There are several future directions for research on 2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole. One area of interest is the development of more selective PKD inhibitors that can be used to study the function of individual PKD isoforms. Another area of interest is the use of this compound as a therapeutic agent for cancer, cardiovascular disease, and other conditions. Finally, the role of PKD in the regulation of autophagy, a cellular process involved in the degradation of damaged or unwanted proteins, is an area of active research that may lead to new insights into the function of this important kinase.

Synthesis Methods

The synthesis of 2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole involves the reaction of 2,4-dichlorobenzyl chloride with sodium methoxide to form 2,4-dichlorobenzyl methoxide, which is then reacted with 1-(2-methoxyethyl)-4,5-dimethylimidazole to yield this compound. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole has been widely used in scientific research as a tool to study the role of PKD in various cellular processes. PKD is involved in the regulation of many important signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. This compound has been shown to inhibit the activity of PKD in vitro and in vivo, and its use has led to important insights into the function of PKD in cancer, diabetes, and cardiovascular diseases.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3S/c1-10-11(2)19(6-7-22-3)15(18-10)23(20,21)9-12-4-5-13(16)8-14(12)17/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNVDUFMONFZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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